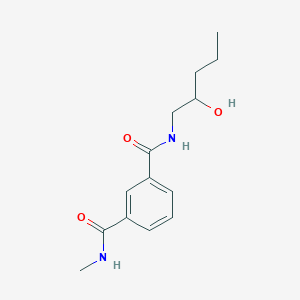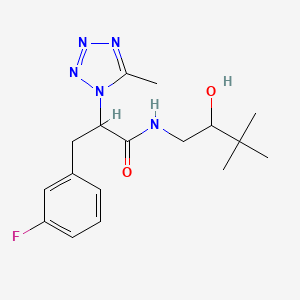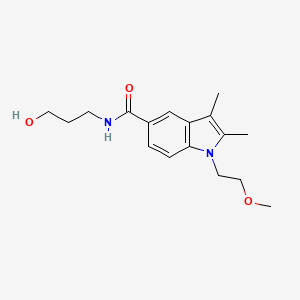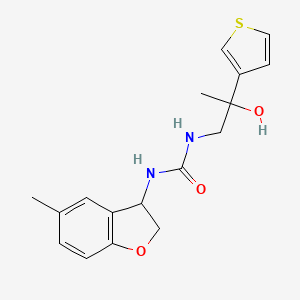![molecular formula C15H27NO3 B6641125 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide](/img/structure/B6641125.png)
2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide, also known as CPP-115, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that inhibits the enzyme GABA transaminase. CPP-115 has been shown to have a similar mechanism of action, but with improved pharmacokinetic properties and reduced toxicity.
Mechanism of Action
2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of vigabatrin, but with improved pharmacokinetic properties and reduced toxicity.
Biochemical and Physiological Effects:
2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide has been shown to have a number of biochemical and physiological effects. It increases GABA levels in the brain, leading to increased inhibition of neuronal activity. It also increases the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide is its improved pharmacokinetic properties compared to vigabatrin. 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide has a longer half-life and better bioavailability, making it easier to administer in animal studies. However, one limitation of 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide is its potential toxicity at high doses. Studies have shown that 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide can cause liver damage in rats at high doses, although this toxicity has not been observed in humans.
Future Directions
There are a number of potential future directions for research on 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide. One area of interest is its potential as a treatment for cocaine addiction. Further studies are needed to determine the optimal dose and treatment regimen for 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide in this context. Another area of interest is its potential as a treatment for epilepsy. Studies have shown that 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide has anticonvulsant effects in animal models, but further studies are needed to determine its efficacy and safety in humans. Finally, 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide may have potential as a treatment for other psychiatric disorders, such as anxiety and depression. Further studies are needed to determine its efficacy and safety in these contexts.
Synthesis Methods
2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide can be synthesized using a multi-step process starting with the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. The oxime is then converted to the corresponding nitrile using phosphorous oxychloride. The nitrile is then reduced to the amine using lithium aluminum hydride. Finally, the amine is acetylated using acetic anhydride to form 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide.
Scientific Research Applications
2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. 2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in rats.
properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-12(13-5-9-19-10-6-13)16-14(17)11-15(18)7-3-2-4-8-15/h12-13,18H,2-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDTWPYVJACXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC(=O)CC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)
![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)



![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6641122.png)


![N-[3-[(4-hydroxy-2,2-dimethylbutyl)amino]-3-oxopropyl]naphthalene-2-carboxamide](/img/structure/B6641138.png)
![4-[1-Hydroxy-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethyl]benzonitrile](/img/structure/B6641139.png)
![5-[[2-hydroxyethyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B6641143.png)
